tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals.
Scientific Research Applications
Synthesis and Catalytic Applications
A New Family of Ru Complexes for Water Oxidation : Research demonstrates the synthesis of dinuclear complexes using bridging ligands related to naphthyridine derivatives. These complexes exhibit significant catalytic activity for water oxidation, a process crucial for sustainable energy production. The study highlights the potential of naphthyridine derivatives in designing catalysts for environmental and energy applications (Zong & Thummel, 2005).
Fluorescence Sensing and Chiral Recognition
Enantioselective Fluorescence Sensing of Chiral Alpha-Amino Alcohols : A compound synthesized from tert-butylaniline, closely related to the tert-butyl group in the molecule of interest, forms a highly fluorescent scandium complex. This complex is used for enantioselective sensing of chiral amino alcohols, showcasing the utility of such compounds in analytical chemistry for detecting and quantifying enantiomeric excess in samples (Liu, Pestano, & Wolf, 2008).
Organic Synthesis and Chemical Properties
Synthesis, Characterization, Thermal, X-ray, and DFT Analyses : The synthesis and detailed characterization of compounds incorporating tert-butyl and naphthyridine units, similar to tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, reveal intricate molecular structures stabilized by intramolecular hydrogen bonding. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Çolak et al., 2021).
Antibacterial Activity
Fluoronaphthyridines and Quinolones as Antibacterial Agents : Research into the antibacterial activities of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, which share structural similarities with the compound of interest, demonstrates the potential of naphthyridine derivatives in developing new antibacterial agents. Such compounds have been evaluated for their efficacy in vitro and in vivo, indicating the broad applicability of naphthyridine derivatives in medicinal chemistry (Bouzard et al., 1989).
properties
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQRNFMOCRQXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474234 | |
Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
CAS RN |
335030-38-1 | |
Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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